2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
“2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of this compound or similar compounds involves various chemical reactions. For instance, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested for in vitro antifungal activities .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a bromine atom at the 2-position and a complex substituent at the nitrogen atom. This substituent includes an isoxazole ring attached to a fluorophenyl group .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis
The molecular weight of a similar compound, Benzamide, 2-bromo-, is 200.033 . The physical form of a related compound, [5-(2-fluorophenyl)isoxazol-3-yl]methanol, is solid .Scientific Research Applications
Synthesis and Spectroscopic Properties
Research on thiourea derivatives similar in structural complexity to the compound has demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. These findings highlight the potential of such derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antipathogenic Activity
The antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine, synthesized through conventional and microwave methods, has been explored. These compounds showed significant activity against various bacterial and fungal strains, emphasizing the role of the fluorine atom in enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Antiviral Activities
A study on benzamide-based 5-aminopyrazoles and their derivatives reported the synthesis of novel compounds showing remarkable antiavian influenza virus activity. This research indicates the potential of such compounds in antiviral therapy, particularly against the H5N1 strain, with significant viral reduction observed in tested samples (Hebishy, Salama, & Elgemeie, 2020).
Molecular Interactions and Solid-State Analysis
The intermolecular interactions and solid-state structure of antipyrine derivatives, through X-ray structure characterization and DFT calculations, provided insights into the stabilization mechanisms of compounds with similar structural motifs. This research underscores the importance of hydrogen bonding and π-interactions in the molecular assemblies of such compounds (Saeed et al., 2020).
Safety and Hazards
While specific safety and hazard information for “2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is not available, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Properties
IUPAC Name |
2-bromo-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2/c18-14-7-3-1-5-12(14)17(22)20-10-11-9-16(23-21-11)13-6-2-4-8-15(13)19/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATVELNHCBSTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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